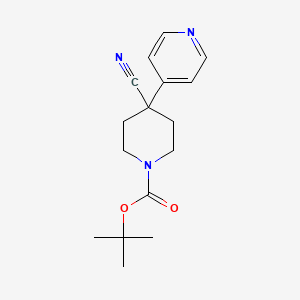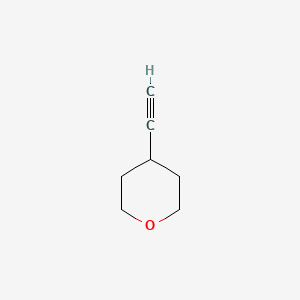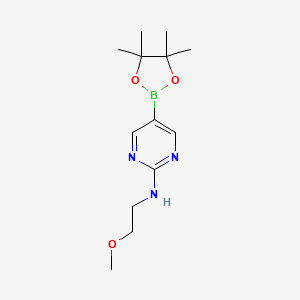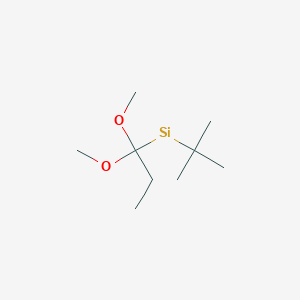
(R)-(-)-1-Cyclohexylethyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiocyanates are a class of small molecular compounds with the structure of –N=C=S. They are abundant in Brassicaceae or Cruciferae vegetables such as broccoli, radish, and cabbage . They can be artificially synthesized when used as food additives or essential oils .
Synthesis Analysis
Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .
Molecular Structure Analysis
Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . The classification of isothiocyanates depends on the types of their substrates – glucosinolates that have three different types according to their structure: aliphatic, terpenoids, and aromatic compounds .
Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Physical And Chemical Properties Analysis
Isothiocyanates are a family of organic chemicals which have one or more N=C=O functional groups bonded to the molecule . Commercially available isocyanate preparations are either solids or viscous liquids .
Wissenschaftliche Forschungsanwendungen
(R)-(-)-1-Cyclohexylethyl isothiocyanate has been studied extensively for its potential applications in pharmaceuticals, food additives, and cosmetics. In pharmaceuticals, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in the treatment of various diseases such as asthma, arthritis, and cancer. In food additives, this compound has been used to enhance the flavor and aroma of food. In cosmetics, this compound has been used as a preservative and skin conditioning agent.
Wirkmechanismus
(R)-(-)-1-Cyclohexylethyl isothiocyanate has been shown to act as an inhibitor of enzymes involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. In addition, this compound has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to reduce the production of reactive oxygen species, which can damage cells and lead to inflammation. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-(-)-1-Cyclohexylethyl isothiocyanate has several advantages for laboratory experiments. It is a highly efficient compound, with yields of up to 97%. In addition, it is relatively safe and non-toxic, making it suitable for long-term use in laboratory experiments. However, there are also some limitations to using this compound for laboratory experiments. It is a relatively expensive compound and is not readily available, making it difficult to obtain in large quantities. In addition, its effects can vary depending on the concentration and duration of exposure, making it difficult to standardize experiments.
Zukünftige Richtungen
There are several potential future directions for (R)-(-)-1-Cyclohexylethyl isothiocyanate research. First, further research is needed to better understand the mechanism of action of this compound and its effects on various cellular pathways. Second, further studies are needed to explore the potential applications of this compound in pharmaceuticals and cosmetics. Third, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, such as cancer and asthma. Finally, further research is needed to explore the potential synergistic effects of this compound with other compounds, such as vitamins and minerals.
Synthesemethoden
(R)-(-)-1-Cyclohexylethyl isothiocyanate can be synthesized from 1-cyclohexyl-2-thioethanol (CTE) and isothiocyanic acid (HNCS). In the first step, CTE is reacted with HNCS in an acidic medium to form an intermediate product, 1-cyclohexyl-2-thiocyanic acid (CTCA). In the second step, CTCA is reacted with sodium hydroxide in a basic medium to form this compound. The reaction is highly efficient, with yields of up to 97%.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1R)-1-isothiocyanatoethyl]cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWHCFHXACMCZ-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)
![tert-Butyl 3-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598584.png)
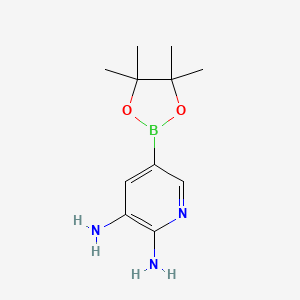
![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)
![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)

